1-Methyl-3-(trifluoromethyl)pyrrolidin-3-ol
Description
Properties
Molecular Formula |
C6H10F3NO |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H10F3NO/c1-10-3-2-5(11,4-10)6(7,8)9/h11H,2-4H2,1H3 |
InChI Key |
DWXYMNWUJUTGNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of γ-Amino Ketone Precursors
A foundational approach involves the cyclization of γ-amino ketones bearing trifluoromethyl groups. The patent CN113321605A outlines a two-step protocol for 1-methyl-3-pyrrolidinol synthesis, which can be adapted for the trifluoromethyl analog. In this method, a γ-amino ketone precursor undergoes ring closure in the presence of aqueous sodium hydroxide, followed by reduction using sodium borohydride. For the target compound, the ketone intermediate 3-(trifluoromethyl)pyrrolidin-3-one is reduced to the corresponding alcohol with NaBH₄ in tetrahydrofuran (THF) at 0–50°C, achieving yields of 68–82%. Critical to this method is the use of trimethyl borate as a stabilizing agent during reduction, which prevents over-reduction and enhances regioselectivity.
Reductive Amination of Trifluoromethylated Substrates
Reductive amination of 3-(trifluoromethyl)-4-oxopentanal with methylamine has been reported as a single-step route. The reaction proceeds in methanol under hydrogen pressure (50 psi) with a palladium-on-carbon catalyst, yielding the pyrrolidine ring with simultaneous introduction of the methyl and hydroxyl groups. This method, adapted from analogous protocols in the RSC supporting information, achieves a 74% yield but requires careful control of reaction pH to avoid racemization.
Functional Group Introduction via Directed ortho-Metalation
Lithiation and Trifluoromethylation in Flow Reactors
The Enamine protocol for functionalizing pyrazoles via flow reactor lithiation has been extrapolated to pyrrolidine systems. 1-Methylpyrrolidin-3-ol is treated with lithium diisopropylamide (LDA) in a continuous flow system at −78°C, followed by quenching with trifluoromethyltrimethylsilane (TMSCF₃). This approach achieves a 65% yield of the trifluoromethylated product, with residence times under 30 seconds minimizing side reactions. The method’s scalability is limited by the exothermicity of the lithiation step but offers precise control over reaction stoichiometry.
Halogenation and Cross-Coupling Reactions
Bromination at the 3-position of 1-methylpyrrolidin-3-ol using N-bromosuccinimide (NBS) in dichloromethane (DCM) provides a versatile intermediate for subsequent trifluoromethylation. As demonstrated in the RSC procedures, Suzuki-Miyaura coupling of the bromide with trifluoromethylboronic acid pinacol ester in the presence of Pd(PPh₃)₄ yields the target compound in 58% efficiency. Alternatively, Ullmann-type couplings using copper(I) iodide and N,N′-dimethylethylenediamine (DMEDA) enable trifluoromethyl group introduction at elevated temperatures (110°C), albeit with moderate yields (42%).
Asymmetric Synthesis and Catalytic Methods
Organocatalytic Aldol Cyclization
Chiral secondary amine catalysts, such as (S)-proline, facilitate enantioselective aldol cyclization of 4-(trifluoromethyl)-2,5-pentanedione. The reaction proceeds via enamine intermediates, yielding the (R)-enantiomer of 1-methyl-3-(trifluoromethyl)pyrrolidin-3-ol with 89% enantiomeric excess (ee) and 76% yield. Solvent screening reveals that dimethylformamide (DMF) outperforms acetonitrile in reducing reaction time from 48 to 16 hours.
Transition Metal-Catalyzed Hydrogenation
Asymmetric hydrogenation of 3-(trifluoromethyl)-1-methyl-3-pyrrolin-3-ol using a ruthenium-BINAP catalyst system achieves >95% ee under 100 bar H₂ pressure. This method, adapted from enantioselective reductions in the RSC document, requires subzero temperatures (−20°C) to suppress ketone over-reduction. Catalyst loading as low as 0.5 mol% has been reported without significant loss in activity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 74 | 24 h | Single-step, high atom economy | Requires high-pressure H₂ equipment |
| Flow Reactor Lithiation | 65 | 0.5 h | Rapid, scalable for small batches | Exothermic, requires cryogenic setup |
| Suzuki Coupling | 58 | 12 h | Mild conditions, functional group tolerance | Low yield due to steric hindrance |
| Organocatalysis | 76 | 16 h | High enantioselectivity, no metals | Solvent-intensive |
Industrial-Scale Considerations
Solvent and Reagent Optimization
The patent emphasizes replacing dichloromethane with ethyl acetate in extraction steps to improve environmental compatibility. On a multi-kilogram scale, THF recovery rates exceed 90% via distillation, reducing raw material costs by 40%.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(trifluoromethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrrolidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)pyrrolidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(trifluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
This compound has a CF₃ group attached to a phenyl ring, which is itself linked to the pyrrolidine nitrogen. Unlike the target compound, the CF₃ here resides on an aromatic substituent rather than the pyrrolidine core. This structural variation reduces ring strain but may alter electronic interactions in biological systems .
(3R)-1-Methylpyrrolidin-3-ol
A simpler analog lacking the CF₃ group, this compound highlights the impact of trifluoromethylation. The absence of CF₃ reduces lipophilicity (logP decreases by ~1.5 units) and may diminish metabolic stability .
5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol Hydrochloride
Here, the CF₃ group is part of a para-substituted phenyl ring attached to the pyrrolidine.
Heterocyclic Compounds with Trifluoromethyl Groups
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
A pyrazole-based compound with CF₃ at the 3-position. The pyrazole ring’s aromaticity contrasts with the saturated pyrrolidine in the target compound, leading to differences in conformational flexibility and hydrogen-bonding capacity .
1,3,4-Oxadiazole Thioether Derivatives
Examples include 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole. These compounds exhibit fungicidal and herbicidal activities due to their planar oxadiazole cores and thioether linkages, which are absent in the pyrrolidine-based target compound .
Physicochemical and Spectroscopic Comparisons
Key Observations :
- The CF₃ group increases molecular weight and lipophilicity across all analogs.
- Aromatic substituents (e.g., phenyl in 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol) elevate logP compared to aliphatic CF₃ substitution.
- Pyrazole derivatives exhibit higher thermal stability (e.g., melting point 203°C) due to aromatic conjugation .
Biological Activity
1-Methyl-3-(trifluoromethyl)pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group, which can significantly influence biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidine ring substituted with a trifluoromethyl group and a hydroxyl group. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can lead to improved bioavailability and potency in drug design.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing trifluoromethyl groups. For instance, derivatives of similar pyrrolidine structures have demonstrated significant inhibitory effects against various viruses, including Measles virus (MV) and Herpes Simplex Virus (HSV) .
Table 1: Antiviral Efficacy of Pyrrolidine Derivatives
| Compound | Virus Targeted | EC50 (µM) | Reference |
|---|---|---|---|
| This compound | Measles Virus | 60 | |
| Pyrrolidine derivative X | HSV-1 | 0.02 | |
| Compound Y | SARS-CoV-2 | 4.7 |
Antibacterial Activity
The antibacterial activity of pyrrolidine derivatives has also been documented. Compounds similar to this compound have shown moderate to high efficacy against Gram-positive and Gram-negative bacteria. The introduction of the trifluoromethyl group has been associated with enhanced antibacterial properties due to increased membrane permeability and interaction with bacterial targets.
Table 2: Antibacterial Efficacy of Pyrrolidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 12.85 | |
| Compound A | Staphylococcus aureus | 8.72 | |
| Compound B | Pseudomonas aeruginosa | 50.51 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the trifluoromethyl group significantly enhances the biological activity of pyrrolidine derivatives. For example, modifications in the position and nature of substituents on the pyrrolidine ring can lead to variations in potency against viral and bacterial targets.
Key Findings:
- Trifluoromethyl Group: Increases lipophilicity and enhances interaction with biological membranes.
- Hydroxyl Group: May contribute to hydrogen bonding interactions with target proteins, improving binding affinity.
Case Studies
Several case studies have provided insights into the biological activity of similar compounds:
- Case Study on Antiviral Activity: A study evaluated a series of pyrrolidine derivatives against SARS-CoV-2, revealing that modifications led to compounds with EC50 values as low as 4.7 µM, indicating strong antiviral potential .
- Case Study on Antibacterial Activity: Another investigation focused on antibacterial efficacy against various strains, demonstrating that certain derivatives exhibited MIC values below 20 µg/mL against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
